molecular formula C8H15NO B1605562 2-[(Dimethylamino)methyl]cyclopentanone CAS No. 6947-99-5

2-[(Dimethylamino)methyl]cyclopentanone

Cat. No.: B1605562
CAS No.: 6947-99-5
M. Wt: 141.21 g/mol
InChI Key: QCHXYCFAPIOFIY-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]cyclopentanone is an organic compound with the molecular formula C8H15NO It is a cyclopentanone derivative where a dimethylamino group is attached to the methyl group of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]cyclopentanone can be achieved through the reaction of cyclopentanone with N,N-dimethylformamide dimethyl acetal in the presence of a base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). The reaction typically occurs at elevated temperatures (160-195°C) and involves the removal of methanol produced during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-[(Dimethylamino)methyl]cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of cyclopentanone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

2-[(Dimethylamino)methyl]cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]cyclopentanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclopentanone ring provides a rigid framework that can fit into specific binding sites, modulating the activity of the target molecule.

Comparison with Similar Compounds

  • 2-Methylcyclopentanone
  • 1-(2-Aminoethyl)cyclopentanol
  • 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
  • 2-(4-Methylpiperazin-1-yl)cyclopentanol

Comparison: 2-[(Dimethylamino)methyl]cyclopentanone is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to other cyclopentanone derivatives. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[(dimethylamino)methyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9(2)6-7-4-3-5-8(7)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHXYCFAPIOFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-99-5
Record name NSC55887
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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